molecular formula C16H20N4O B6448807 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549030-61-5

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448807
CAS No.: 2549030-61-5
M. Wt: 284.36 g/mol
InChI Key: HSNCJEWOBDXNMN-UHFFFAOYSA-N
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Description

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, which is further connected to a piperidine ring bearing a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the Pyridin-3-ylmethyl Group: The piperidine intermediate is then reacted with a pyridin-3-ylmethyl halide in the presence of a base to form the desired substituted piperidine.

    Formation of the Pyrazine Ring: The final step involves the reaction of the substituted piperidine with a suitable pyrazine precursor, such as 2-chloropyrazine, under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
  • 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
  • 2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrazine

Uniqueness

2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group at the piperidine ring and the methoxy group at the pyrazine ring allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-15(10-17-5-1)12-20-8-3-14(4-9-20)13-21-16-11-18-6-7-19-16/h1-2,5-7,10-11,14H,3-4,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCJEWOBDXNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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